
7-Methyl-1,8-naphthyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,8-naphthyridine-2-carboximidamide is a chemical compound with the molecular formula C10H11ClN4. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of 7-Methyl-1,8-naphthyridine-2-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 7-methyl-1,8-naphthyridine with appropriate reagents to introduce the carboximidamide group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
7-Methyl-1,8-naphthyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
7-Methyl-1,8-naphthyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Methyl-1,8-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-Methyl-1,8-naphthyridine-2-carboximidamide can be compared with other similar compounds, such as:
2-Methyl-1,8-naphthyridine: This compound has a similar structure but lacks the carboximidamide group, resulting in different chemical and biological properties.
1,8-Naphthyridine derivatives: Various derivatives of 1,8-naphthyridine have been studied for their diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
7-methyl-1,8-naphthyridine-2-carboximidamide |
InChI |
InChI=1S/C10H10N4/c1-6-2-3-7-4-5-8(9(11)12)14-10(7)13-6/h2-5H,1H3,(H3,11,12) |
InChI Key |
SHXKLGQJAJKEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


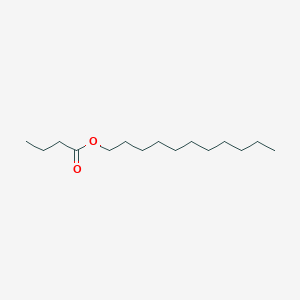
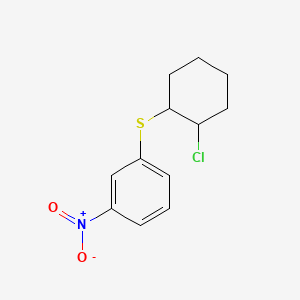
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
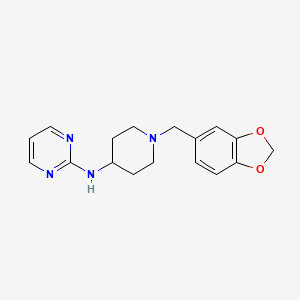
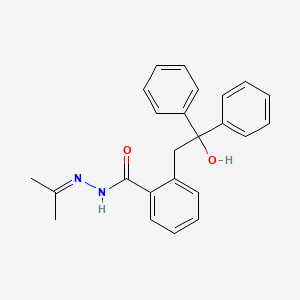
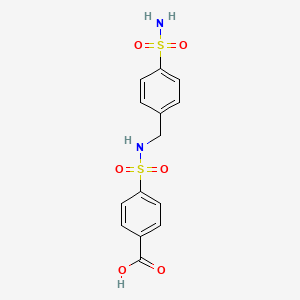
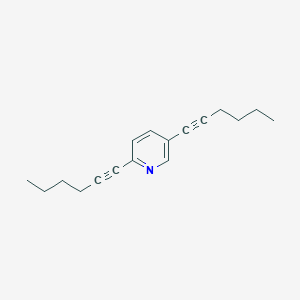
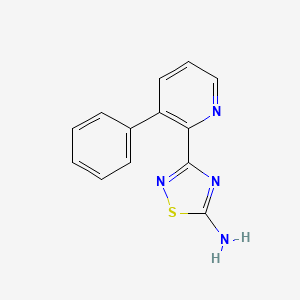
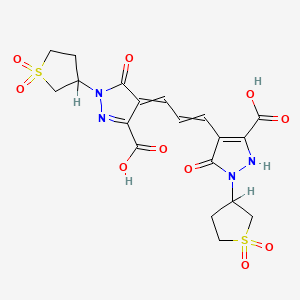
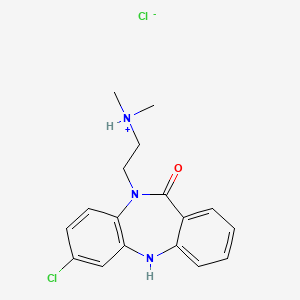


![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
